7-Methoxy-1-naphthaldehyde

Overview

Description

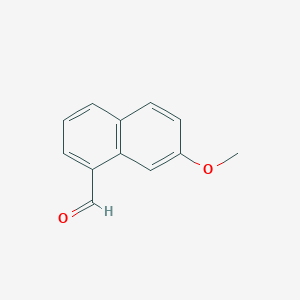

7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0, MONAL-71) is a naphthalene derivative with a methoxy group (-OCH₃) at position 7 and an aldehyde (-CHO) group at position 1. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol . This compound is widely recognized as a fluorogenic substrate for aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH1A1, due to its selective oxidation into a fluorescent naphthoate product (λem = 360 nm) . It is also a key intermediate in synthesizing pharmaceuticals like the antidepressant agomelatine .

Mechanism of Action

Target of Action

It is known that aldehydes like 7-methoxy-1-naphthaldehyde often interact with proteins and nucleic acids, altering their structure and function .

Mode of Action

This compound, like other aldehydes, can form Schiff bases by reacting with amino groups present in proteins and nucleic acids . This reaction can lead to changes in the structure and function of these biomolecules, potentially affecting cellular processes .

Biochemical Pathways

The compound’s ability to form schiff bases suggests it could impact a variety of pathways involving proteins and nucleic acids .

Pharmacokinetics

Its physicochemical properties suggest it could be well-absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Result of Action

Its ability to form schiff bases with proteins and nucleic acids suggests it could alter cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the formation of Schiff bases is pH-dependent, suggesting that changes in pH could affect the compound’s reactivity .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with human salivary aldehyde dehydrogenase (hsALDH), where it acts as a substrate . The nature of these interactions involves the oxidation of this compound by hsALDH, leading to the formation of corresponding carboxylic acids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been explored in several studies. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with specific enzymes can lead to changes in the metabolic pathways within the cell, thereby altering the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively, highlights its role in modifying enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability may vary depending on the solvent used and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been investigated to determine its threshold and toxic effects. Studies have shown that higher doses of the compound can lead to adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage to avoid such adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s role in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

7-Methoxy-1-naphthaldehyde (7-MNA), also known as MONAL-71, is a compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀O₂, characterized by a naphthalene ring with a methoxy group at the 7-position and an aldehyde group at the 1-position. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 7-MNA exhibits notable biological activities, primarily through its role as a substrate for aldehyde dehydrogenase (ALDH). The compound has been used in fluorescent assays to measure ALDH activity, which is crucial for metabolizing various aldehydes, including acetaldehyde—a byproduct of alcohol metabolism.

Enzyme Interaction

- Aldehyde Dehydrogenase (ALDH) Activity : 7-MNA reacts with ALDH to produce 7-methoxy-1-naphthoic acid, which fluoresces. The intensity of this fluorescence correlates with ALDH activity, making it a valuable tool for studying liver function and alcohol metabolism .

- Inhibition of ALDH : Studies have shown that 7-MNA can inhibit specific cytosolic isoforms of ALDH, particularly those involved in acetaldehyde metabolism. This inhibition could lead to elevated acetaldehyde levels, potentially contributing to alcohol-induced liver damage .

The mechanism through which 7-MNA exerts its effects involves interactions with various molecular targets. Its ability to undergo oxidation and reduction reactions is critical for its biological activity. Furthermore, the compound's structure allows it to modulate enzyme activities and influence cellular signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological implications of 7-MNA:

- Fluorescent Assays : In vitro studies demonstrated that 7-MNA serves as a substrate for ALDH, facilitating the measurement of enzyme activity in human saliva samples. These assays indicated that while ALDH activity was detectable in saliva, it was not present in plasma samples .

- Cytotoxicity : Research has also indicated that 7-MNA exhibits cytotoxic effects on human liver cells under certain conditions. This raises questions about its safety and therapeutic potential as an ALDH inhibitor .

- Substrate Specificity : A comparative analysis of various aromatic aldehydes showed that 7-MNA has distinct substrate characteristics when interacting with different forms of ALDH. Notably, it exhibited low Km values (<1 mM), indicating high affinity towards the enzyme .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 7-MNA:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Naphthaldehyde | Naphthalene ring with an aldehyde | Lacks methoxy substitution; simpler reactivity |

| 2-Methoxy-1-naphthaldehyde | Methoxy group at position 2 | Different position affects reactivity |

| 6-Methoxy-1-naphthaldehyde | Methoxy group at position 6 | Similar to 7-methoxy but varies in substitution |

| 4-Methoxybenzaldehyde | Benzene ring with methoxy & aldehyde | Simpler structure; used in different synthetic pathways |

The positioning of the methoxy group significantly influences both the chemical behavior and biological activity of these compounds.

Scientific Research Applications

Chemical Properties and Structure

7-MNA has the molecular formula and features a naphthalene ring with a methoxy group at the seventh position and an aldehyde group at the first position. Its unique structural characteristics contribute to its reactivity and biological activity.

Enzyme Activity Measurement

One of the primary applications of 7-MNA is in fluorescent assays to measure the activity of aldehyde dehydrogenase (ALDH). This enzyme is crucial for metabolizing various aldehydes, including acetaldehyde, which is a byproduct of alcohol metabolism. In these assays, 7-MNA reacts with ALDH to produce 7-methoxy-1-naphthoic acid, which exhibits fluorescence. The intensity of this fluorescence correlates directly with ALDH activity, enabling researchers to study alcohol metabolism and liver function in various biological samples .

Inhibition Studies

Research has indicated that 7-MNA can inhibit specific isoforms of ALDH, particularly the cytosolic isoform responsible for metabolizing acetaldehyde in the liver. This inhibition may lead to the accumulation of acetaldehyde, potentially contributing to alcohol-induced liver damage. However, further studies are needed to explore the therapeutic implications of using 7-MNA as an ALDH inhibitor .

Biochemical Pathway Modulation

7-MNA has been studied for its potential role in modulating various biochemical pathways. It interacts with proteins and nucleic acids, forming Schiff bases that can alter cellular functions. This property makes it a valuable tool in proteomics research and for studying protein-ligand interactions .

Fluorescent Assays

In vitro studies have utilized 7-MNA to demonstrate its effectiveness as a substrate for measuring ALDH activity across different tissues and biological fluids. For instance, a study highlighted that salivary ALDH could oxidize various aromatic aldehydes, including 7-MNA, showcasing its utility in enzymatic assays .

Cytotoxicity Investigations

While exploring its inhibitory effects on ALDH, researchers observed cytotoxic effects of 7-MNA on human liver cells in vitro. This finding raises important considerations regarding its safety profile and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 7-Methoxy-1-naphthaldehyde compared to other naphthaldehyde derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Naphthalene ring with methoxy & aldehyde | Fluorescent substrate for ALDH assays |

| 1-Naphthaldehyde | Naphthalene ring with an aldehyde | Simpler reactivity; lacks methoxy substitution |

| 2-Methoxy-1-naphthaldehyde | Methoxy group at position 2 | Different reactivity due to methoxy positioning |

| 6-Methoxy-1-naphthaldehyde | Methoxy group at position 6 | Similar properties but varies in substitution pattern |

Comparison with Similar Compounds

Comparison with Structural Analogs

The enzymatic activity, fluorescence properties, and applications of 7-Methoxy-1-naphthaldehyde vary significantly compared to its structural analogs. Key differences are summarized below:

Table 1: Comparative Analysis of Naphthaldehyde Derivatives

Structural Influences on Enzyme Specificity

Position of Substituents :

- The 7-methoxy group in this compound enhances selectivity for ALDH1A1 , likely due to steric and electronic compatibility with the enzyme's active site . In contrast, 6-Methoxy-2-naphthaldehyde (MONAL-62) shows higher affinity for ALDH3A1 , attributed to the aldehyde group at position 2, which better aligns with the catalytic residues of ALDH3A1 .

- Removing the methoxy group (e.g., 1-naphthaldehyde ) reduces specificity, indicating the critical role of substituents in enzyme recognition .

Fluorescence Properties :

Kinetic and Functional Differences

- ALDH1A1 Activity : Fluorimetric assays using this compound show a strong correlation with Western blot results for ALDH1A1 (R² > 0.9), confirming its reliability for clinical screening .

- ALDH3A1 Activity : While this compound has minimal activity toward ALDH3A1 (<1 μM⁻¹·min⁻¹), 6-Methoxy-2-naphthaldehyde is 10-fold more active (0.16 μM⁻¹·min⁻¹), making it the preferred substrate for ALDH3A1 studies .

Properties

IUPAC Name |

7-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUFXRPFJPXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578310 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-55-0 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.